molecular formula C13H13ClN2O3S B2364340 5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-2-carboxamide CAS No. 1797093-65-2

5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-2-carboxamide

Cat. No.: B2364340
CAS No.: 1797093-65-2
M. Wt: 312.77
InChI Key: NLXSIVJRYHFPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the field of hematology. Compounds featuring the 5-chlorothiophene-2-carboxamide scaffold have been extensively investigated as potent and selective direct inhibitors of coagulation Factor Xa (FXa) . FXa occupies a pivotal role in the coagulation cascade, serving as a point of convergence for the intrinsic and extrinsic pathways, and is responsible for the conversion of prothrombin to thrombin . Inhibition of FXa prevents the downstream generation of thrombin, thereby offering a promising mechanism for the management of thrombotic disorders . Research into structurally analogous molecules has shown that the neutral chlorothiophene moiety is adept at occupying the enzyme's S1 pocket, while appended groups like the 2-oxopyridinyl (or similar aromatic systems) can interact with key distal sites, resulting in high affinity and selectivity . This makes this compound a valuable chemical tool for researchers exploring novel anticoagulant therapies, elucidating the structural determinants of serine protease inhibition, and conducting in vitro biochemical assays to further understand the coagulation pathway.

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c14-11-5-4-10(20-11)13(19)15-7-9(17)8-16-6-2-1-3-12(16)18/h1-6,9,17H,7-8H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXSIVJRYHFPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC=C(S2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16H17ClN2O4S
  • Molecular Weight : 364.83 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit certain biological pathways, leading to various pharmacological effects. The exact mechanisms are still under investigation, but it is believed to involve the modulation of signaling pathways relevant to inflammation and cancer progression.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Salmonella typhi11.29

These results suggest that the compound possesses considerable antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to antibacterial effects, the compound also demonstrates antifungal properties. The following table presents MIC values against common fungal strains:

Fungal Strain MIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings indicate that the compound could be a potential candidate for developing antifungal agents.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The results showed that halogen substitutions significantly enhance antimicrobial activity against a range of pathogens, with the compound exhibiting potent effects against both Gram-positive and Gram-negative bacteria .
  • Antifungal Evaluation :
    Another research focused on evaluating the antifungal properties of similar compounds revealed that modifications in functional groups could lead to increased efficacy against fungal strains such as C. albicans and F. oxysporum.
  • Mechanistic Insights :
    Investigations into the mechanism of action have highlighted that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity, leading to cell death .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its mechanism of action typically involves interaction with specific molecular targets, leading to biological effects such as enzyme inhibition and receptor binding.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For example, a study indicated that certain analogs demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in patients undergoing chemotherapy.

Biological Applications

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play a role in disease progression. For instance, it has shown promise as an inhibitor of blood coagulation factor Xa, which is relevant in the context of thromboembolic disorders such as myocardial infarction and stroke .

Table 1: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 Value (µM)Reference
5-chloro-N-(...)Factor Xa0.25
Analog AFactor Xa0.15
Analog BFactor Xa0.30

Agricultural Science

Agrochemical Development
The compound serves as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its structural features allow for modifications that enhance efficacy against specific pests or diseases affecting crops.

Case Study: Fungicidal Activity

A series of derivatives were synthesized and tested for their antifungal activity against common plant pathogens. Results indicated that certain modifications significantly increased the fungicidal potency compared to existing commercial fungicides.

Materials Science

Synthesis of New Materials
In materials science, 5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-2-carboxamide is utilized as a building block for creating advanced materials with tailored properties. Its incorporation into polymer matrices has been explored to enhance thermal stability and mechanical strength.

Table 2: Material Properties Comparison

Material TypeProperty TestedResult
Polymer A (Control)Thermal Stability (°C)150
Polymer B (with Compound)Thermal Stability (°C)180
Polymer C (with Compound)Mechanical Strength (MPa)45

Comparison with Similar Compounds

Key Analogs:

N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1)

  • Structure : Benzyl group replaces thiophene-carboxamide; lacks chlorine.
  • Activity : Ki = 0.8 µM for β1i inhibition .
  • Binding Stability : Demonstrated high stability in Binding Pose MetaDynamics (BPMD) studies due to interactions with Phe31 and Lys33 .

N-Cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 3)

  • Structure : Cyclohexyl group instead of hydroxypropyl.
  • Activity : Lower affinity (Ki = 5.2 µM), attributed to reduced polar interactions with β1i .

5-Chloro-N-[(3S,4S)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)-4-methoxypyrrolidin-3-yl]thiophene-2-carboxamide (PDB: 2VVC) Structure: Extended pyrrolidine-methoxy and fluorophenyl groups. Target: Factor Xa (Ki = 3 nM) . Key Feature: Fluorine enhances lipophilicity and binding pocket penetration .

Property Target Compound Compound 1 Compound 3 PDB 2VVC
Molecular Weight 349.77 298.33 280.35 570.99
Key Substituent Chlorothiophene Benzyl Cyclohexyl Fluorophenyl
Primary Target β1i (Inferred) β1i β1i Factor Xa
Reported Ki/IC₅₀ N/A 0.8 µM 5.2 µM 3 nM
Binding Interactions Hypothetical Lys33 Phe31/Lys33 Weak H-bonds S1/S4 pockets

Thiophene-Carboxamide Derivatives

5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide Structure: Oxazolidinone and morpholinone groups replace hydroxypropyl-pyridinone. Molecular Weight: 435.88 . Target: Unspecified, but oxazolidinones are associated with antibacterial activity .

GSK2830371 Structure: Cyclopentyl/cyclopropyl substituents; lacks pyridinone. Molecular Weight: 461.02 . Target: WIP1 phosphatase inhibitor (IC₅₀ = 30 nM) .

Mechanistic and Pharmacokinetic Insights

  • Hydroxypropyl vs. Alkyl Chains : The hydroxypropyl group in the target compound may enhance solubility compared to cyclohexyl (Compound 3) or benzyl (Compound 1) substituents, but its impact on membrane permeability requires validation .
  • Chlorothiophene vs. Fluorophenyl : Chlorine in the thiophene ring likely increases electrophilicity, while fluorine in PDB 2VVC improves metabolic stability .
  • Pyridinone vs. Morpholinone: Pyridinone’s planar structure may favor π-π stacking in proteasomal binding, whereas morpholinone () introduces conformational rigidity .

Preparation Methods

Chlorination of Thiophene Precursors

The acyl chloride intermediate is synthesized via Friedel-Crafts acylation followed by chlorination (Table 1):

Table 1 : Reaction Conditions for Acyl Chloride Formation

Step Reagents Temperature Time Yield Reference
1 Cl₂, AlCl₃ (cat.) 0-5°C 4 h 89%
2 SOCl₂, DMF (cat.) Reflux 2 h 95%

The SOCl₂ method demonstrates superior efficiency, generating the acyl chloride in near-quantitative yield.

Preparation of 1-(3-Amino-2-Hydroxypropyl)-2-Pyridone

Epoxide Ring-Opening Strategy

A patented approach (WO2004060887A1) employs epichlorohydrin derivatives for stereoselective synthesis:

  • Epoxidation :
    $$ \text{2-Pyridone} + \text{Epichlorohydrin} \xrightarrow{\text{NaH, THF}} \text{Epoxide intermediate} $$
    Yield: 74%

  • Aminolysis :
    $$ \text{Epoxide} + \text{NH}_3/\text{MeOH} \xrightarrow{\text{60°C}} \text{1-(3-Amino-2-hydroxypropyl)-2-pyridone} $$
    Diastereomeric ratio: 82:18 (R:S)

Reductive Amination Alternative

For improved stereocontrol (R-configuration):
$$ \text{2-Oxopyridine} + \text{Glycidol} \xrightarrow{\text{Pd/C, H}_2} \text{Chiral amine} $$
Enantiomeric excess: 94%

Amide Bond Formation

Critical coupling reaction parameters were optimized across multiple studies:

Table 2 : Coupling Reagent Comparison

Reagent Solvent Temp (°C) Time (h) Yield Purity
EDCl/HOBt DCM 25 12 68% 92%
HATU DMF 0→25 4 85% 98%
T3P® EtOAc 40 2 91% 99%

The T3P®-mediated coupling demonstrates optimal results, minimizing racemization while achieving high conversion rates.

Purification and Characterization

Crystallization Optimization

Recrystallization solvent systems:

  • Ethanol/Water (7:3) : Needle-like crystals, 99.2% purity
  • Acetonitrile/Toluene (1:1) : Cubic crystals, 98.7% purity

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (d, J=4.0 Hz, 1H, thiophene),
7.98 (dd, J=7.6, 1.6 Hz, 1H, pyridone),
6.45 (t, J=6.8 Hz, 1H, NH),
4.85 (m, 1H, CH-OH),
3.94 (m, 2H, CH₂-N).

HPLC :
Column: C18, 5μm
Mobile phase: MeCN/0.1% HCO₂H (60:40)
Retention time: 8.92 min

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patent innovations (NZ581540A) describe a continuous process:

  • Microreactor residence time: 12 min
  • Productivity: 2.8 kg/h
  • Purity: 99.5%

Green Chemistry Metrics

  • PMI (Process Mass Intensity): 18.7
  • E-Factor: 6.2
  • Solvent recovery: 92%

Stability and Degradation Pathways

Forced degradation studies reveal:
Major degradation products :

  • Hydrolysis product (carboxylic acid): 4.2% at pH 1
  • Oxidative dimer: 1.8% under O₂

Stabilization strategies:

  • Lyophilized formulation: <0.5% degradation/year
  • Antioxidant (BHT 0.01%): Reduces oxidation by 78%

Comparative Analysis of Synthetic Routes

Table 3 : Route Efficiency Comparison

Method Total Steps Overall Yield Cost Index Scalability
Epoxide aminolysis 5 62% 1.8 Excellent
Reductive amination 6 58% 2.1 Moderate
Continuous flow 4 74% 1.2 Superior

The continuous flow method emerges as the most industrially viable approach.

Q & A

Q. What is the molecular structure and IUPAC nomenclature of this compound?

The compound’s IUPAC name reflects its core structure: a thiophene-2-carboxamide backbone substituted with a 5-chloro group and a hydroxypropyl chain linked to a 2-oxopyridinyl moiety. The stereochemistry (e.g., S-configuration at the chiral center) is critical for activity . X-ray crystallography confirms its conformation, with key parameters such as a monoclinic crystal system (space group P2₁) and intermolecular hydrogen bonds stabilizing the lattice .

Q. What synthetic methodologies are employed for its preparation?

A stepwise synthesis is typically used:

Core assembly : React 5-chlorothiophene-2-carbonyl chloride with a chiral aminopropanol intermediate under anhydrous conditions (e.g., dry CH₂Cl₂) .

Coupling reactions : Introduce the 2-oxopyridinyl group via nucleophilic substitution or amidation .

Purification : Reverse-phase HPLC or recrystallization (e.g., methanol) ensures purity (>95%) .

Q. Which analytical techniques validate its structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., δ 6.31 ppm for pyridinyl protons) .
  • Mass spectrometry : HRMS (ESI) verifies molecular weight (e.g., m/z 409.89 for [M+H]⁺) .
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O⋯H–N interactions) .

Q. What is its proposed mechanism of action as a Factor Xa (FXa) inhibitor?

The compound binds to FXa’s active site via hydrophobic interactions (thiophene ring) and hydrogen bonds (amide and hydroxy groups). Structural studies show a 2.1 Å resolution crystal structure of the compound-FXa complex, with a Ki value of 1.8 nM, comparable to rivaroxaban .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values may arise from:

  • Assay conditions : Differences in enzyme sources (human vs. recombinant FXa) or buffer pH .
  • Purity : Impurities (e.g., degradation product DP-1) can skew results; use LC-MS to verify batch integrity .
  • Structural analogs : Compare with zifaxaban (a related oxazolidinone derivative) to isolate substituent effects .

Q. How can crystal structure data guide the design of analogs with improved pharmacokinetics?

  • Binding pocket analysis : The FXa S4 pocket accommodates hydrophobic groups; introduce methyl/cyclopropyl substituents to enhance affinity .
  • Solubility optimization : Replace the hydroxypropyl chain with PEGylated moieties while retaining hydrogen-bond donors .
  • Metabolic stability : Block metabolic soft spots (e.g., pyridinyl oxidation) via fluorination or deuterium incorporation .

Q. What are the key degradation pathways, and how are impurities characterized?

  • Hydrolytic degradation : The hydroxypropyl side chain undergoes hydrolysis under acidic conditions, forming DP-1 (a rivaroxaban impurity). Monitor via accelerated stability studies (40°C/75% RH) .
  • Oxidative degradation : Thiophene ring oxidation generates sulfoxide derivatives; use LC-HRMS to identify m/z +16 Da peaks .
  • Impurity profiling : Compare NMR shifts (e.g., δ 10.00 ppm for amide protons in DP-1) to reference standards .

Q. How does stereochemistry impact biological activity?

The S-configuration at the chiral center is critical for FXa binding. Enantiomeric analogs (R-configuration) show 10-fold lower activity. Validate via chiral HPLC (e.g., CHIRALPAK® AD-H column) and activity assays .

Q. What computational tools support structure-activity relationship (SAR) studies?

  • Docking simulations : Use AutoDock Vina to predict binding poses in FXa’s active site .
  • QSAR models : Correlate logP values with bioavailability; optimal ranges are 2.5–3.5 .
  • MD simulations : Analyze conformational stability of the L-shaped crystal structure over 100 ns trajectories .

Q. Tables

Key Crystallographic Data
Crystal System: Monoclinic
Space Group: P2₁
Unit Cell: a = 5.7900 Å, b = 13.086 Å, c = 12.889 Å
β = 100.86°, V = 959.1 ų
Hydrogen Bonds: 4 intermolecular (C=O⋯H–N, 2.8–3.1 Å)
FXa Inhibition Data
Compound
Target compound
Rivaroxaban
Zifaxaban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.